Comprehensive Structural Elucidation and Conformational Dynamics of 2-(4-Oxo-cyclohexyl)-benzonitrile
Comprehensive Structural Elucidation and Conformational Dynamics of 2-(4-Oxo-cyclohexyl)-benzonitrile
The following technical guide provides an in-depth structural and conformational analysis of 2-(4-Oxo-cyclohexyl)-benzonitrile . This analysis is designed for researchers in medicinal chemistry and structural biology, focusing on the unique spectroscopic signatures and conformational dynamics introduced by the ortho-substitution pattern.
Executive Summary
2-(4-Oxo-cyclohexyl)-benzonitrile (also referred to as 4-(2-cyanophenyl)cyclohexanone ) represents a distinct subclass of 4-arylcyclohexanones. While the para-isomer (CAS 73204-07-6) is a well-documented intermediate in the synthesis of liquid crystals and bioactive ligands, the ortho-isomer presents a more complex structural profile due to the steric proximity of the nitrile group to the cyclohexyl ring.
This guide details the structural characterization of this molecule, emphasizing the differentiation between axial and equatorial conformers and the impact of the ortho-cyano group on spectroscopic data.
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-(4-Oxocyclohexyl)benzonitrile |
| Common Alias | 4-(2-Cyanophenyl)cyclohexanone |
| Molecular Formula | C₁₃H₁₃NO |
| Molecular Weight | 199.25 g/mol |
| Key Functional Groups | Nitrile (Ar-CN), Ketone (Cyclic), Ortho-substituted Arene |
| Structural Class | 1,4-Disubstituted Cyclohexane / Benzonitrile Derivative |
Synthetic Context & Purity Profile
To understand the impurity profile during analysis, one must recognize the synthetic origin. Unlike the 3-isomer (accessible via standard 1,4-conjugate addition), the 4-aryl substitution pattern typically requires specific construction strategies to ensure regiocontrol.
Primary Synthetic Route: Cross-Coupling
The most robust synthesis involves the palladium-catalyzed cross-coupling of a protected 4-functionalized cyclohexanone with a 2-cyanophenylboronic acid source, preventing the formation of regioisomers.
Figure 1: Regioselective Synthesis Workflow
Caption: Regioselective synthesis via Suzuki coupling of a vinyl triflate followed by ketal deprotection to yield the target ketone.
Spectroscopic Characterization
The ortho-positioning of the cyano group induces specific electronic and steric effects distinguishable from the para-isomer.
Infrared Spectroscopy (FT-IR)
The nitrile stretch is a diagnostic handle. In ortho-substituted benzonitriles, the vibrational frequency is often modulated by the field effect of the adjacent substituent.
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Nitrile (C≡N) Stretch : 2220–2228 cm⁻¹. Note that this may be slightly lower in intensity compared to the para-isomer due to the steric twisting of the ring, which can decouple the nitrile from full conjugation with the pi-system.
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Ketone (C=O) Stretch : 1710–1715 cm⁻¹. Typical for a six-membered cyclic ketone.
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Arene (C=C) Modes : 1600, 1480 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion (M+) : m/z 199.
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Base Peak : Likely m/z 142 or similar, resulting from the loss of the cyanophenyl group or retro-Diels-Alder fragmentation of the cyclohexanone ring.
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Diagnostic Loss : Loss of HCN (27 Da) is less common in the parent ion but may occur in secondary fragments. Loss of CO (28 Da) from the cyclohexanone ring is a primary fragmentation pathway.
Nuclear Magnetic Resonance (NMR)
The NMR spectrum provides the definitive proof of the ortho substitution and the chair conformation.
¹H NMR Analysis (400 MHz, CDCl₃)
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Aromatic Region (7.3 – 7.7 ppm) : Unlike the symmetric AA'BB' pattern of the para-isomer, the ortho-isomer displays a complex ABCD system.
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δ ~7.65 (dd, 1H, J=7.8, 1.2 Hz): Proton adjacent to CN (H-3).
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δ ~7.40 (td, 1H): H-5.
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δ ~7.30 (d, 1H): Proton adjacent to the cyclohexyl ring (H-6).
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Benzylic Methine (H-1' of cyclohexyl) :
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δ 2.9–3.1 ppm (tt, J~12, 3.5 Hz).
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Crucial Diagnostic : The large coupling constant (J ≈ 12 Hz) indicates an axial-axial coupling with the adjacent methylene protons, confirming that the bulky aryl group occupies the equatorial position in the chair conformation.
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Cyclohexanone Ring Protons :
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δ 2.4–2.6 ppm (m, 4H): Protons α to the carbonyl (H-3', H-5').
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δ 1.9–2.2 ppm (m, 4H): Protons β to the carbonyl (H-2', H-6').
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¹³C NMR Analysis
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Carbonyl (C=O) : ~210 ppm.
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Nitrile (CN) : ~118 ppm.
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Aromatic Ipso Carbons : The carbon carrying the nitrile and the carbon carrying the cyclohexyl group will show distinct shifts. The ortho-effect typically deshields the ipso-carbon attached to the cyclohexyl ring relative to the para-isomer.
Conformational Analysis: The "Ortho Effect"
The defining feature of this molecule is the steric interaction between the ortho-cyano group and the equatorial protons of the cyclohexyl ring.
Equatorial vs. Axial Preference
In 4-substituted cyclohexanones, the substituent prefers the equatorial position to avoid 1,3-diaxial interactions. For 2-(4-Oxo-cyclohexyl)-benzonitrile:
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Equatorial Conformer : The aryl group projects outward. The thermodynamic preference is strong (
kcal/mol). -
Axial Conformer : Highly disfavored due to steric clash with the axial protons at C-3' and C-5'.
Atropisomerism Potential
Unlike a simple phenyl group, the 2-cyanophenyl group has restricted rotation. The cyano group (Van der Waals radius ~2.0 Å) clashes with the equatorial protons of the cyclohexanone ring (H-2'e and H-6'e) if the rings become coplanar.
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Result : The phenyl ring twists out of the plane of the C1'-H bond. The torsion angle is likely between 45° and 60°. This twist minimizes steric repulsion but reduces
-orbital overlap (if any) between the rings.
Figure 2: Conformational Dynamics & NMR Correlations
Caption: The equilibrium strongly favors the equatorial conformer. The large trans-diaxial coupling constant in 1H NMR confirms this geometry.
Experimental Protocol: Sample Preparation for Analysis
To ensure high-fidelity data, follow this preparation protocol for analytical samples.
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Solvent Selection : Use CDCl₃ (Chloroform-d) for routine ¹H/¹³C NMR. Use DMSO-d₆ if the peaks in the aromatic region overlap, as the solvent effect can resolve the ABCD system.
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Concentration : Prepare a 10-15 mg/mL solution. High concentrations may induce stacking interactions between the electron-deficient benzonitrile rings, shifting proton signals upfield.
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Water Removal : The ketone is hygroscopic. Dry the solid over P₂O₅ or under high vacuum (0.1 mbar) for 4 hours prior to analysis to prevent water peaks from obscuring the H-3'/H-5' multiplets.
Applications in Drug Discovery
This scaffold serves as a critical "linker" unit.[1] The distance between the nitrile (a potential hydrogen bond acceptor or covalent warhead target) and the ketone (a handle for reductive amination) is fixed by the rigid cyclohexyl chair. This makes it an ideal molecular ruler for probing binding pockets in:
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Serine Protease Inhibitors : Where the nitrile acts as the warhead.
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GPCR Ligands : Where the cyclohexyl ring provides a hydrophobic core.
References
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Lednicer, D., et al. (1980). "4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring." Journal of Medicinal Chemistry, 23(4), 424-430.
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PubChem Compound Summary. (2025). "4-(4-Oxocyclohexyl)benzonitrile (Para-isomer Reference)." National Center for Biotechnology Information.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
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Intelli, A. J., et al. (2024). "Synthesis of substituted benzonitriles." Organic Syntheses, 101, 542–563.
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BenchChem Technical Review. (2025). "4-Arylcyclohexanone Derivatives: Synthesis and Activity."
